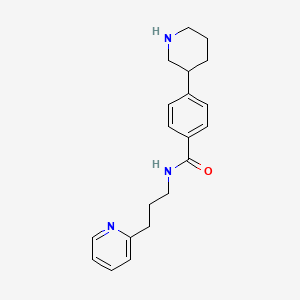

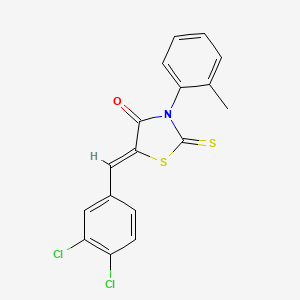

![molecular formula C14H11N5O2S B5505888 5-[(4-nitrobenzyl)thio]-1-phenyl-1H-tetrazole CAS No. 81645-83-2](/img/structure/B5505888.png)

5-[(4-nitrobenzyl)thio]-1-phenyl-1H-tetrazole

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related tetrazole compounds involves multi-step chemical reactions that typically start with the nitration of precursor molecules followed by further functionalization. For example, Li et al. (2012) describe the synthesis of a high nitrogen energetic compound, 5-nitro-2-nitratomethyl-1,2,3,4-tetrazole, through the nitration of 5-nitro-2-hydroxymethyl-tetrazole using fuming nitric acid and acetic anhydride (Li, Liu, & Pang, 2012). Although this study focuses on a different nitro-substituted tetrazole, the synthetic approach provides insights into the methodologies that could be adapted for synthesizing 5-[(4-nitrobenzyl)thio]-1-phenyl-1H-tetrazole.

Molecular Structure Analysis

The molecular structure of tetrazole derivatives is characterized by various spectroscopic and crystallographic techniques. The study by Sowmya et al. (2020) on a closely related molecule, 5‑bromo-2-(4-methylbenzyl)-6-(4-nitrophenyl)imidazo[2,1-b][1,3,4] thiadiazole, detailed its crystal structure and intermolecular interactions using X-ray crystallography and quantum chemical analyses (Sowmya, Kumar, Kumar, & Karki, 2020). These techniques are critical for understanding the three-dimensional arrangement and electronic properties of tetrazole compounds.

Chemical Reactions and Properties

Tetrazole compounds, including 5-[(4-nitrobenzyl)thio]-1-phenyl-1H-tetrazole, participate in a range of chemical reactions due to their reactive functional groups. Xu et al. (2015) explored the reactivity of similar tetrazole derivatives in catalytic coupling reactions, highlighting the potential of tetrazoles in synthetic chemistry and material science applications (Xu, Liu, Yu, Hou, Gao, & Ma, 2015).

Applications De Recherche Scientifique

Coordination Polymers and Catalytic Properties

5-[(4-Nitrobenzyl)thio]-1-phenyl-1H-tetrazole has been utilized in the synthesis and structural analysis of coordination polymers. For example, its reactions with transition metals under solvothermal conditions have led to the creation of new coordination polymers with unique structural frameworks. These polymers have been characterized by various methods, including infrared spectroscopy, thermogravimetric analysis, and X-ray crystallography. These studies also extend to the investigation of their solid-state UV–Vis diffuse reflectance and photoluminescence properties. Additionally, the catalytic properties of these polymers for the coupling reaction of α-amino acids and bromobenzene have been explored, demonstrating potential applications in catalysis and materials science (Xu et al., 2015).

Antitubercular Agents

Tetrazole derivatives, including those with nitro substituents like 5-[(4-Nitrobenzyl)thio]-1-phenyl-1H-tetrazole, have shown promise as antitubercular agents. Studies have investigated the antitubercular potency, selectivity, and toxicity of various tetrazole regioisomers. Among these, certain derivatives have displayed significant antimycobacterial activity against Mycobacterium tuberculosis strains. This research contributes to the development of new treatments for tuberculosis, a major global health concern (Karabanovich et al., 2015).

Corrosion Inhibition

5-[(4-Nitrobenzyl)thio]-1-phenyl-1H-tetrazole has been investigated for its potential as a corrosion inhibitor. Studies involving 316L stainless steel in acidic environments have shown that this compound exhibits excellent inhibition efficiencies against corrosion. These findings are crucial for industries that require materials with high resistance to corrosive environments, such as in chemical processing or oil and gas extraction (Ehsani et al., 2014).

Antiproliferative Evaluation

Research into 5-[(4-Nitrobenzyl)thio]-1-phenyl-1H-tetrazole derivatives has also extended into the field of cancer research, specifically their antiproliferative effects. Some studies have synthesized a series of related compounds and evaluated their ability to inhibit leukemia cell proliferation and breast cancer cell growth in vitro. This research is crucial for the development of new anticancer drugs, contributing to the broader effort to treat various forms of cancer more effectively (Gundugola et al., 2010).

Propriétés

IUPAC Name |

5-[(4-nitrophenyl)methylsulfanyl]-1-phenyltetrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N5O2S/c20-19(21)13-8-6-11(7-9-13)10-22-14-15-16-17-18(14)12-4-2-1-3-5-12/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XINSQOLXINNYJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=N2)SCC3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50351675 | |

| Record name | 1H-Tetrazole, 5-[[(4-nitrophenyl)methyl]thio]-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Tetrazole, 5-[[(4-nitrophenyl)methyl]thio]-1-phenyl- | |

CAS RN |

81645-83-2 | |

| Record name | 1H-Tetrazole, 5-[[(4-nitrophenyl)methyl]thio]-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-methyl-2-pyridinyl)-6-[4-(phenoxyacetyl)-1-piperazinyl]-3-pyridazinamine](/img/structure/B5505807.png)

![(4-morpholinylmethyl)[2-(4-pyridinyl)ethyl]phosphinic acid](/img/structure/B5505820.png)

![1-(2,3-dimethyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-4-piperidinecarboxamide](/img/structure/B5505831.png)

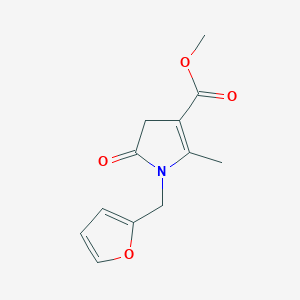

![(1S*,5R*)-3-methyl-6-{2-[(4-methylphenoxy)methyl]-3-furoyl}-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5505834.png)

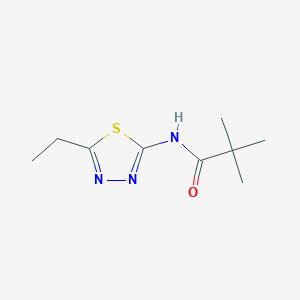

![2-methyl-4-[3-({4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperidinyl}carbonyl)phenyl]-2-butanol](/img/structure/B5505842.png)

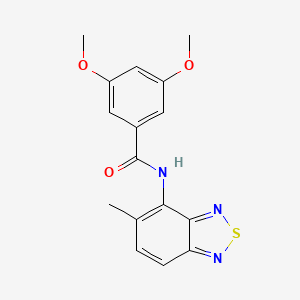

![2-(3-fluorophenyl)-1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]azepane](/img/structure/B5505865.png)

![methyl 4-[(1-piperidinylcarbonothioyl)amino]benzoate](/img/structure/B5505898.png)

![2-{[1-(3-hydroxyphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5505899.png)